

# A Comparative Guide to Global Regulatory Limits for Polycyclic Aromatic Hydrocarbons

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Benzofluorene

Cat. No.: B165485

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory landscape for polycyclic aromatic hydrocarbons (PAHs), a class of chemical compounds formed from the incomplete combustion of organic materials. Given that several PAHs are classified as carcinogenic, mutagenic, or reprotoxic, their presence in food, consumer products, and the environment is strictly monitored and regulated by international and national bodies.<sup>[1][2]</sup> This document summarizes the key regulatory limits, details common analytical methodologies for their detection, and presents a typical workflow for PAH analysis.

## Comparative Analysis of Regulatory Limits

Regulatory approaches for PAHs vary significantly across different regions, with the European Union having the most extensive and specific legislation for foodstuffs. Other jurisdictions, such as the United States and Canada, have set limits for specific commodities or environmental media, while some rely on a case-by-case risk assessment approach.

The following tables summarize the maximum permissible levels of Benzo[a]pyrene (B[a]P), often used as a marker for the entire class, and the sum of four specific PAHs (PAH4), which include B[a]P, chrysene, benz[a]anthracene, and benzo[b]fluoranthene, in various matrices.

Table 1: Regulatory Limits for PAHs in Food and Beverages

| Region/Country                                          | Matrix                                                 | Analyte(s)                  | Maximum Level (µg/kg)       | Regulation/Source           |
|---------------------------------------------------------|--------------------------------------------------------|-----------------------------|-----------------------------|-----------------------------|
| European Union                                          | Oils and fats (excluding coconut oil and cocoa butter) | B[a]P                       | 2.0                         | Regulation (EU) 2023/915[2] |
| PAH4                                                    | 10.0                                                   | Regulation (EU) 2023/915[2] |                             |                             |
| Coconut oil                                             | B[a]P                                                  | 2.0                         | Regulation (EU) 2023/915[3] |                             |
| PAH4                                                    | 20.0                                                   | Regulation (EU) 2023/915[3] |                             |                             |
| Smoked meat and smoked meat products                    | B[a]P                                                  | 2.0                         | Regulation (EU) 2023/915    |                             |
| PAH4                                                    | 12.0                                                   | Regulation (EU) 2023/915    |                             |                             |
| Traditionally smoked meat/products (specific countries) | B[a]P                                                  | 5.0                         | Regulation (EU) 2023/915[3] |                             |
| PAH4                                                    | 30.0                                                   | Regulation (EU) 2023/915[3] |                             |                             |
| Smoked fish and smoked fishery products                 | B[a]P                                                  | 2.0                         | Regulation (EU) 2023/915    |                             |
| PAH4                                                    | 12.0                                                   | Regulation (EU) 2023/915    |                             |                             |
| Traditionally smoked                                    | B[a]P                                                  | 5.0                         | Regulation (EU) 2023/915    |                             |

fish/products  
(specific  
countries)

|                                                      |                               |                                            |                                            |
|------------------------------------------------------|-------------------------------|--------------------------------------------|--------------------------------------------|
| PAH4                                                 | 30.0                          | Regulation (EU)<br>2023/915                |                                            |
| Processed<br>cereal-based<br>foods and baby<br>foods | B[a]P                         | 1.0                                        | Regulation (EU)<br>2023/915 <sup>[4]</sup> |
| PAH4                                                 | 1.0                           | Regulation (EU)<br>2023/915 <sup>[4]</sup> |                                            |
| Infant formulae<br>and follow-on<br>formulae         | B[a]P                         | 1.0                                        | Regulation (EU)<br>2023/915 <sup>[4]</sup> |
| PAH4                                                 | 1.0                           | Regulation (EU)<br>2023/915 <sup>[4]</sup> |                                            |
| Food<br>supplements<br>containing<br>botanicals      | B[a]P                         | 10.0                                       | Regulation (EU)<br>2023/915 <sup>[5]</sup> |
| PAH4                                                 | 50.0                          | Regulation (EU)<br>2023/915 <sup>[5]</sup> |                                            |
| Dried herbs and<br>spices                            | B[a]P                         | 10.0                                       | Regulation (EU)<br>2023/915 <sup>[6]</sup> |
| PAH4                                                 | 50.0                          | Regulation (EU)<br>2023/915 <sup>[6]</sup> |                                            |
| United States                                        | Finfish (Level of<br>Concern) | B[a]P                                      | 35                                         |
| Drinking Water<br>(MCL)                              | B[a]P                         | 0.0002                                     | EPA <sup>[8]</sup>                         |

|                        |                                                                                                         |                |                  |                       |
|------------------------|---------------------------------------------------------------------------------------------------------|----------------|------------------|-----------------------|
| Benz[a]anthracene      | 0.0001                                                                                                  | EPA[8]         |                  |                       |
| Benzo[b]fluoranthene   | 0.0002                                                                                                  | EPA[8]         |                  |                       |
| Benzo[k]fluoranthene   | 0.0002                                                                                                  | EPA[8]         |                  |                       |
| Chrysene               | 0.0002                                                                                                  | EPA[8]         |                  |                       |
| Dibenz[a,h]anthracene  | 0.0003                                                                                                  | EPA[8]         |                  |                       |
| Indeno[1,2,3-cd]pyrene | 0.0004                                                                                                  | EPA[8]         |                  |                       |
| Canada                 | Olive-pomace oil                                                                                        | B[a]P (as TEQ) | 3.0              | Health Canada[9]      |
| Drinking Water         | B[a]P                                                                                                   | 0.00004        | Health Canada[3] |                       |
| China                  | Various (e.g.,<br>edible oils,<br>smoked meat)                                                          | B[a]P          | 5.0              | National Standard[10] |
| Australia & NZ         | No specific<br>maximum levels<br>in the Food<br>Standards Code.<br>A risk-based<br>approach is<br>used. | -              | -                | FSANZ[11][12]         |

Note: The United States does not have general regulatory limits for PAHs in food; action is taken based on risk assessment. The FDA has established a "level of concern" for B[a]P in finfish, which can trigger further investigation or action.[3][8]

Table 2: Regulatory Limits for PAHs in Consumer Products and Environmental Media

| Region/Country              | Matrix                                            | Analyte(s)                    | Maximum Level                    | Regulation/Source   |
|-----------------------------|---------------------------------------------------|-------------------------------|----------------------------------|---------------------|
| European Union              | Rubber/plastic articles in prolonged skin contact | Sum of 8 PAHs                 | ≤ 1 mg/kg of any listed PAH      | REACH Annex XVII[1] |
| Toys and childcare articles | Sum of 8 PAHs                                     | ≤ 0.5 mg/kg of any listed PAH | REACH Annex XVII[1]              |                     |
| United States               | Workplace Air (Coal Tar Pitch Volatiles)          | Benzene-soluble fraction      | 0.2 mg/m <sup>3</sup> (8-hr TWA) | OSHA[8][13]         |
| Canada                      | Environmental Release Reporting                   | Sum of 17 PAHs                | 50 kg/year threshold             | NPRI[14]            |

\*The 8 PAHs regulated under REACH are: Benzo[a]pyrene, Benzo[e]pyrene, Benzo[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[j]fluoranthene, Benzo[k]fluoranthene, and Dibenzo[a,h]anthracene.[1]

## Experimental Protocols for PAH Analysis

The accurate quantification of PAHs in complex matrices such as food and environmental samples requires robust analytical methods. The following protocol outlines a generalized approach for the extraction, cleanup, and analysis of PAHs using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and reliable technique.

Objective: To determine the concentration of 16 EPA priority PAHs in a given sample matrix.

### 1. Sample Preparation and Extraction

The choice of extraction method is critical and depends on the sample matrix.

- For Solid and Semi-Solid Samples (e.g., fish tissue, soil, food supplements):
  - Homogenization: Homogenize a representative portion of the sample (e.g., 2-10 g).

- Internal Standard Spiking: Spike the homogenized sample with a solution of isotopically labeled PAH internal standards to correct for matrix effects and procedural losses.
- Extraction (Choose one):
  - QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Add acetonitrile to the sample, followed by a salt mixture (e.g., MgSO<sub>4</sub>, NaCl) to induce phase separation. Shake vigorously and centrifuge. The supernatant (acetonitrile layer) contains the extracted PAHs.[\[15\]](#)
  - Soxhlet Extraction: Extract the sample with a suitable solvent (e.g., hexane/acetone mixture) for several hours. This method is exhaustive but time-consuming and requires larger solvent volumes.
  - Pressurized Liquid Extraction (PLE): Use elevated temperatures and pressures to extract PAHs with a smaller volume of solvent in a shorter time.
- For Liquid Samples (e.g., oils, water):
  - Liquid-Liquid Extraction (LLE): For aqueous samples, extract with a non-polar solvent like hexane or dichloromethane. For oil samples, dissolve in a non-polar solvent and proceed to cleanup.
  - Solid-Phase Extraction (SPE): Pass the liquid sample through a cartridge containing a solid adsorbent (e.g., C18, silica). The PAHs are retained on the sorbent, while interferences are washed away. The PAHs are then eluted with a small volume of an appropriate solvent.

## 2. Extract Cleanup (Purification)

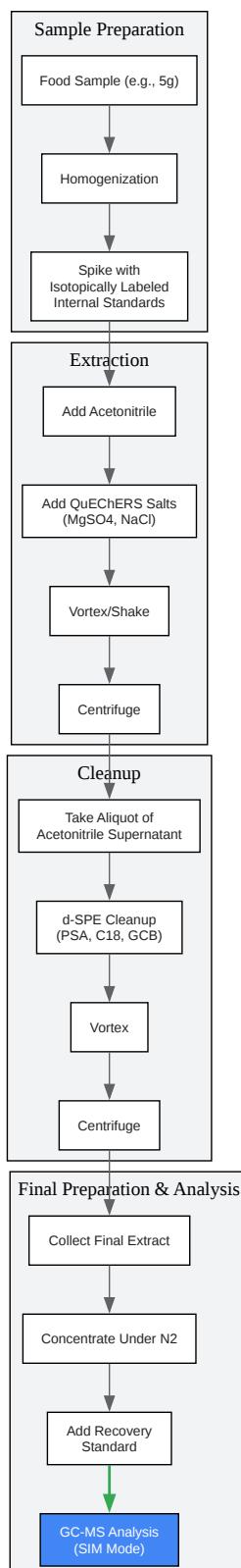
This step is crucial to remove interfering compounds that may co-extract with the PAHs.

- Dispersive Solid-Phase Extraction (d-SPE): A cleanup step often used after QuEChERS extraction. An aliquot of the extract is mixed with a combination of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components like fatty acids, pigments, and sterols.

- Column Chromatography: Pass the concentrated extract through a glass column packed with silica gel or Florisil. Elute with a specific solvent system to separate PAHs from other compounds.

### 3. Concentration and Solvent Exchange

- Concentrate the cleaned extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
- If necessary, exchange the solvent to one that is compatible with the GC-MS system (e.g., hexane or isoctane).
- Add a recovery (or syringe) standard just before analysis to monitor instrument performance.


### 4. Instrumental Analysis: GC-MS

- Gas Chromatograph (GC) Conditions:
  - Column: A low-polarity capillary column (e.g., DB-5ms) is typically used for PAH separation.
  - Injection: Use a splitless or pulsed splitless injection to ensure the transfer of trace-level analytes onto the column.
  - Temperature Program: A programmed temperature ramp is used to separate the PAHs based on their boiling points and interaction with the stationary phase.
- Mass Spectrometer (MS) Conditions:
  - Ionization: Electron Ionization (EI) is standard.
  - Acquisition Mode: Selective Ion Monitoring (SIM) is preferred for its high sensitivity and selectivity. Monitor characteristic ions for each target PAH and its labeled internal standard.
- Quantification:
  - Generate a multi-level calibration curve using certified PAH standards.

- Calculate the concentration of each PAH in the sample by comparing the peak area ratio of the native PAH to its corresponding labeled internal standard against the calibration curve.

## Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of a typical experimental protocol for the analysis of PAHs in a food sample.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemsafetypro.com](http://chemsafetypro.com) [chemsafetypro.com]
- 2. [sgs-institut-fresenius.de](http://sgs-institut-fresenius.de) [sgs-institut-fresenius.de]
- 3. Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [fsai.ie](http://fsai.ie) [fsai.ie]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [shop.fera.co.uk](http://shop.fera.co.uk) [shop.fera.co.uk]
- 7. [fda.gov](http://fda.gov) [fda.gov]
- 8. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 9. Polycyclic Aromatic Hydrocarbons in Selected Foods – April 1, 2019 to March 31, 2020 - [inspection.canada.ca](http://inspection.canada.ca) [inspection.canada.ca]
- 10. [cfs.gov.hk](http://cfs.gov.hk) [cfs.gov.hk]
- 11. Survey of Polycyclic aromatic hydrocarbons ( PAH) | Food Standards Australia New Zealand [foodstandards.gov.au]
- 12. [foodstandards.gov.au](http://foodstandards.gov.au) [foodstandards.gov.au]
- 13. [epa.gov](http://epa.gov) [epa.gov]
- 14. Section 4: Polycyclic Aromatic Hydrocarbons (PAHs) - Canada.ca [canada.ca]
- 15. PAH Analysis in food supplements, botanicals, spices and herbal powders origin | Phytolab [phytolab.com]
- To cite this document: BenchChem. [A Comparative Guide to Global Regulatory Limits for Polycyclic Aromatic Hydrocarbons]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165485#comparative-review-of-regulatory-limits-for-polycyclic-aromatic-hydrocarbons>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)